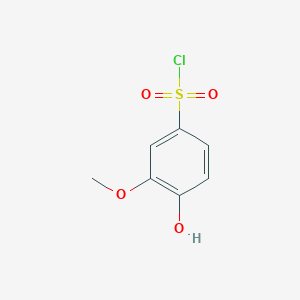

4-Hydroxy-3-methoxybenzenesulfonyl chloride

Description

Contextual Significance within Organic Synthesis and Medicinal Chemistry

The primary significance of 4-hydroxy-3-methoxybenzenesulfonyl chloride in organic synthesis lies in its utility as a precursor to sulfonamides. The sulfonyl chloride functional group is a highly reactive electrophile that readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages. sigmaaldrich.cnwikipedia.org This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key pharmacophore found in a diverse range of therapeutic agents. nih.gov

The presence of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring of this compound provides several advantages. These groups can modulate the electronic properties of the resulting sulfonamide, influencing its biological activity and pharmacokinetic profile. Furthermore, the hydroxyl group offers a handle for further chemical modification, allowing for the introduction of additional diversity into the molecular structure. This dual functionality makes this compound a valuable scaffold for the construction of compound libraries for drug discovery programs.

Research in medicinal chemistry has demonstrated the importance of the substituted benzenesulfonamide (B165840) scaffold in the development of potent and selective enzyme inhibitors. For instance, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent inhibitors of 12-lipoxygenase, an enzyme implicated in various inflammatory diseases and cancer. nih.gov While this example does not directly utilize this compound, it underscores the therapeutic potential of molecules containing this structural motif.

A high-yielding, chromatography-free synthesis of a related compound, 4-cyano-2-methoxybenzenesulfonyl chloride, has been reported, starting from the commercially available 4-hydroxy-3-methoxybenzonitrile. orgsyn.org This multi-step process involves a thermal Newman-Kwart Rearrangement followed by a zirconium(IV) chloride-promoted oxidative chlorination. orgsyn.org This methodology highlights a potential synthetic route towards analogous substituted benzenesulfonyl chlorides and demonstrates the accessibility of these types of building blocks for broader applications in organic synthesis. orgsyn.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 914261-11-3 |

| Molecular Formula | C7H7ClO4S |

Historical Perspectives in Sulfonyl Chloride Chemistry Relevant to Substituted Benzene Systems

The chemistry of sulfonyl chlorides dates back to the 19th century, with significant advancements in their synthesis and reactivity being made throughout the 20th century. One of the earliest and most common methods for the preparation of aromatic sulfonyl chlorides is the direct reaction of an aromatic compound with chlorosulfonic acid. wikipedia.orgorgsyn.org This electrophilic aromatic substitution reaction has been widely applied to a variety of benzene derivatives. For substituted benzenes, the regioselectivity of the sulfonation is governed by the directing effects of the substituents already present on the ring.

Historically, other methods for the synthesis of sulfonyl chlorides have also been developed. These include the reaction of sulfonic acids or their salts with chlorinating agents such as phosphorus pentachloride or phosphorus oxychloride. orgsyn.org Another approach involves the diazotization of an aniline (B41778) derivative, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst. google.comgoogle.com These classical methods laid the foundation for the synthesis of a vast array of substituted benzenesulfonyl chlorides, which became indispensable reagents in organic chemistry.

The development of milder and more selective methods for the synthesis of sulfonyl chlorides has been an ongoing area of research. researchgate.netorganic-chemistry.orgorganic-chemistry.org These newer methods often aim to avoid the harsh conditions and corrosive reagents associated with traditional approaches, making the synthesis of complex and sensitive molecules more feasible. The historical evolution of sulfonyl chloride synthesis, from robust, classical methods to more refined, modern techniques, reflects the broader progress in the field of organic chemistry and has been instrumental in providing the tools necessary to synthesize complex molecules like this compound and its derivatives for contemporary research.

Table 2: Key Historical Methods for the Synthesis of Aromatic Sulfonyl Chlorides

| Method | Reagents | Description |

|---|---|---|

| Chlorosulfonation | Aromatic compound, Chlorosulfonic acid | Direct electrophilic substitution of a hydrogen atom on the aromatic ring with a -SO2Cl group. wikipedia.orgorgsyn.org |

| From Sulfonic Acids/Salts | Sulfonic acid or its salt, PCl5 or POCl3 | Conversion of a sulfonic acid or its corresponding salt to the sulfonyl chloride using a strong chlorinating agent. orgsyn.org |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQVTARNBRAROU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies and Mechanistic Investigations of 4 Hydroxy 3 Methoxybenzenesulfonyl Chloride

De Novo Synthesis Pathways from Aromatic Precursors

The construction of the 4-hydroxy-3-methoxybenzenesulfonyl chloride framework from fundamental aromatic building blocks is a cornerstone of its production. These methods provide a reliable means of accessing the target compound without relying on pre-functionalized or complex starting materials.

Approaches via Hydroxy- and Methoxy-Substituted Benzonitriles

A robust and high-yielding synthetic route to this compound commences with the commercially available 4-hydroxy-3-methoxybenzonitrile. This pathway is characterized by its operational simplicity and the avoidance of chromatographic purification, making it amenable to large-scale synthesis. The key transformations in this sequence are a thermal Newman-Kwart rearrangement to introduce the sulfur functionality, followed by an efficient oxidative chlorination.

The Newman-Kwart rearrangement is a pivotal step in converting the phenolic hydroxyl group of the starting benzonitrile (B105546) into the required thiol functionality. This intramolecular rearrangement involves the thermal migration of an aryl group from a thiocarbamate's oxygen atom to its sulfur atom.

The process begins with the formation of an O-aryl thiocarbamate. 4-Hydroxy-3-methoxybenzonitrile is reacted with dimethylthiocarbamoyl chloride in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield O-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate. This intermediate is then subjected to high temperatures, typically in a high-boiling solvent like diphenyl ether, to induce the rearrangement to the corresponding S-aryl thiocarbamate, S-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate. The driving force for this rearrangement is the thermodynamically favorable conversion of a C=S double bond into a more stable C=O double bond. The reaction is believed to proceed through a concerted, four-membered cyclic transition state.

Following the rearrangement, the resulting S-aryl thiocarbamate is hydrolyzed under basic conditions, for instance, using potassium hydroxide (B78521) in methanol, to furnish the key intermediate, 4-mercapto-3-methoxybenzonitrile (B15361358).

| Step | Reactant | Reagents and Conditions | Product | Yield |

| 1 | 4-Hydroxy-3-methoxybenzonitrile | Dimethylthiocarbamoyl chloride, DABCO, DMF, 50°C | O-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate | High |

| 2 | O-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate | Heat (thermal rearrangement) | S-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate | Quantitative |

| 3 | S-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate | KOH, Methanol | 4-Mercapto-3-methoxybenzonitrile | ~90% |

With the thiol intermediate in hand, the final step is the oxidative chlorination to yield the target sulfonyl chloride. While various methods exist for this transformation, a particularly efficient and rapid procedure utilizes a combination of hydrogen peroxide and a chloride source, promoted by a Lewis acid catalyst such as zirconium(IV) chloride.

In this procedure, the 4-mercapto-3-methoxybenzonitrile is treated with hydrogen peroxide in the presence of zirconium(IV) chloride and a chloride source. The reaction proceeds quickly at room temperature, often with a significant exotherm, leading to the formation of this compound in high yield and purity. Zirconium(IV) chloride, acting as a potent Lewis acid, is believed to activate the thiol towards oxidation. This method is advantageous due to its mild conditions, short reaction times, and the avoidance of harsh or toxic chlorinating agents. A detailed procedure published in Organic Syntheses reports a 78% yield for this specific transformation on a multi-gram scale. nih.gov

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| 4-Mercapto-3-methoxybenzonitrile | H₂O₂, ZrCl₄, CH₃CN/H₂O, rt | This compound | 78% | nih.gov |

Sandmeyer-Type Chlorosulfonylation from Substituted Anilines

An alternative synthetic strategy to aryl sulfonyl chlorides involves the diazotization of an aromatic amine followed by a Sandmeyer-type reaction with sulfur dioxide and a chloride source. The logical precursor for this compound in this approach would be 4-amino-2-methoxyphenol (B1666316).

The classical Sandmeyer reaction for the preparation of sulfonyl chlorides involves the conversion of an aniline (B41778) derivative to a diazonium salt using sodium nitrite (B80452) and a strong acid, typically hydrochloric acid. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst and hydrochloric acid.

However, attempts to apply this classical method to precursors of this compound have met with limited success. For instance, the diazotization of 4-amino-3-methoxybenzonitrile (B112118) followed by treatment with in situ generated sulfur dioxide (from the hydrolysis of thionyl chloride) resulted in poor and variable yields of the desired sulfonyl chloride. nih.gov A significant side-product observed was the corresponding aryl chloride, arising from a competing Sandmeyer reaction. nih.gov The highly acidic conditions and the aqueous environment of the classical Sandmeyer reaction can also lead to hydrolysis of the desired sulfonyl chloride product, further reducing the yield.

To overcome the challenges associated with the use of gaseous and corrosive sulfur dioxide, modern variations of the Sandmeyer chlorosulfonylation have been developed that employ stable, solid SO₂ surrogates. One of the most prominent of these is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), commonly known as DABSO.

This modern Sandmeyer-type reaction involves the in situ formation of the diazonium salt from the aniline precursor using a nitrite source, such as tert-butyl nitrite, in the presence of hydrochloric acid. This is followed by the addition of DABSO and a copper catalyst (e.g., CuCl₂). nih.gov This method offers several advantages over the classical procedure, including milder reaction conditions, the avoidance of handling gaseous SO₂, and often improved yields and substrate scope. nih.govacs.org The reaction is also considered inherently safer as it avoids the accumulation of potentially explosive diazonium salt intermediates. organic-chemistry.org While a specific example for the synthesis of this compound from 4-amino-2-methoxyphenol using this method is not explicitly detailed in the literature, the broad applicability of the DABSO-mediated Sandmeyer reaction to a wide range of anilines, including those with electron-donating groups, suggests its potential as a viable synthetic route. nih.govacs.org

| Feature | Classical Sandmeyer (SO₂-HCl) | DABSO-Mediated Sandmeyer |

| SO₂ Source | Gaseous SO₂ or in situ generation from SOCl₂ | Solid, stable DABSO |

| Reaction Conditions | Strongly acidic, aqueous, often low temperatures | Milder, often organic solvents |

| Safety | Requires handling of corrosive gas, potentially explosive diazonium salts | Inherently safer, avoids accumulation of diazonium salts |

| Yields | Often poor to moderate, variable | Generally good to excellent |

| Workup | Can be complex, product prone to hydrolysis | Often simpler, allows for in situ derivatization |

Direct Sulfonylation Methods (e.g., Chlorosulfonic Acid with Related Substituted Aromatics)

The synthesis of this compound is frequently achieved through the direct sulfonylation of guaiacol (B22219) (2-methoxyphenol), a readily available substituted aromatic compound. This transformation is a classic example of an electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry for functionalizing aromatic rings. The primary reagent used for this purpose is chlorosulfonic acid (ClSO₃H), a highly reactive and potent sulfonating agent.

The mechanism proceeds in two main steps. First, the electrophile is generated. While sulfur trioxide (SO₃) is the ultimate electrophile in sulfonation, chlorosulfonic acid itself can act as the direct source. The reaction is initiated by the attack of the π-electron system of the aromatic ring of guaiacol on the electron-deficient sulfur atom of chlorosulfonic acid. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second, rapid step, a base (which can be the chloride ion Cl⁻ or another molecule in the reaction mixture) abstracts a proton from the carbon atom bearing the sulfonyl group, restoring the ring's aromaticity and yielding the final product, this compound.

The regioselectivity of the substitution is dictated by the directing effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups already present on the guaiacol ring. Both are strong ortho-, para-directing activators due to their ability to donate electron density to the ring through resonance, stabilizing the positive charge in the arenium ion intermediate. The hydroxyl group is a more powerful activating group than the methoxy group. The sulfonyl group (-SO₂Cl) predominantly adds to the position para to the hydroxyl group. This preference is attributed to a combination of electronic and steric factors. While both ortho and para positions are electronically activated, the para position is sterically less hindered, allowing easier access for the bulky electrophile. Therefore, the reaction selectively yields the 4-sulfonyl chloride derivative.

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

Modern synthetic chemistry places significant emphasis on the incorporation of green chemistry principles to reduce environmental impact and enhance safety. These principles are being actively applied to the synthesis of arylsulfonyl chlorides and their derivatives.

Aqueous-Phase Reaction Systems

Traditionally, the synthesis of sulfonyl chlorides is conducted in organic solvents, often with reagents that are sensitive to moisture. However, significant advancements have been made in developing aqueous-phase systems. One notable green approach involves the preparation of arylsulfonyl chlorides from diazonium salts under aqueous acidic conditions. This method, a modification of the Sandmeyer reaction, can use thionyl chloride as a source for sulfur dioxide in the presence of copper salts. A key advantage of this system is that many arylsulfonyl chloride products have low solubility in water. This property causes them to precipitate directly from the reaction mixture as they are formed, which offers two benefits: it simplifies the isolation process to a simple filtration and protects the newly formed, moisture-sensitive sulfonyl chloride group from hydrolysis. This approach has been shown to be effective for a range of aryl substrates, providing good yields (>70%) and high purity (>98%), while being safer and more scalable.

Mechanochemical Approaches

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, represents a frontier in green synthesis by minimizing or eliminating the need for bulk solvents. While the direct mechanochemical synthesis of this compound is not widely documented, related green methodologies have been developed for associated compound classes. For instance, a three-component, palladium-catalyzed aminosulfonylation reaction has been developed to produce a wide range of aromatic sulfonamides using mechanical energy. This process reacts aryl bromides or carboxylic acids with potassium metabisulfite (B1197395) (K₂S₂O₅) and various amines, demonstrating high functional group tolerance and scalability. Such solvent-free or low-solvent approaches significantly reduce volatile organic compound (VOC) emissions and simplify product work-up, aligning with core green chemistry goals.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of sulfonyl chlorides and their precursors. In one approach, microwave irradiation dramatically reduces the time required for the conversion of various bromides into sodium sulfonates, which are then elaborated into sulfonyl chlorides. For example, a reaction that required 24 hours of conventional heating to achieve a 58% yield could be completed in just 15 minutes with microwave irradiation to provide a 62% yield. Further optimization of solvents and conditions under microwave heating has led to even greater improvements in yield. This rapid, efficient heating reduces energy consumption and can minimize the formation of thermal degradation by-products.

| Substrate | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Alkyl Bromide 3a | Conventional Heating | 24 hours | 37% |

| Alkyl Bromide 3a | Microwave Irradiation | 10 minutes | 41% |

| Alkyl Bromide 3a | Microwave Irradiation (Optimized) | 15 minutes | 50% |

| Alkyl Bromide 3b | Conventional Heating | 24 hours | 58% |

| Alkyl Bromide 3b | Microwave Irradiation | 15 minutes | 62% |

Optimization of Synthetic Yields and Purity Profiles

Strategies for Minimizing By-product Formation

Optimizing the yield and purity of this compound requires careful control over reaction conditions to minimize the formation of by-products. In electrophilic aromatic sulfonylations, common by-products include regioisomers and products of further reaction.

Given the ortho-, para-directing nature of the hydroxyl and methoxy groups in guaiacol, the primary isomeric by-product would be the result of substitution at one of the ortho positions relative to the activating groups. Although the para-product is favored sterically, changes in reaction conditions can affect the ortho/para ratio. Lowering the reaction temperature generally increases selectivity, as the transition state leading to the sterically favored para-isomer becomes more energetically favorable compared to the more crowded ortho-isomer's transition state.

Another potential side reaction is polysulfonylation, where a second sulfonyl chloride group is added to the ring. This is more likely if the reaction conditions are too harsh (e.g., high temperature, long reaction time, or large excess of chlorosulfonic acid). To mitigate this, a precise stoichiometric control of the reagents is crucial, typically using a slight excess of the aromatic substrate relative to the chlorosulfonic acid.

Furthermore, the high reactivity of chlorosulfonic acid can lead to the formation of chlorinated by-products, where the aromatic ring is chlorinated instead of sulfonated. The formation of such impurities complicates purification. Strategies to suppress these side reactions include maintaining low reaction temperatures (e.g., 0–25°C) and carefully controlling the rate of addition of the sulfonating agent. After the reaction, quenching the mixture on ice helps prevent decomposition of the desired sulfonyl chloride. Final product purity is often enhanced through recrystallization from appropriate solvent systems, such as hexanes or a toluene-hexane mixture, which effectively removes residual starting materials and by-products.

Purification Techniques and Challenges (e.g., Instability to Chromatography)

The purification of this compound is a critical step that is significantly influenced by the compound's inherent reactivity and stability. The presence of the sulfonyl chloride moiety, coupled with the phenolic hydroxyl group, presents distinct challenges that often preclude the use of standard purification techniques like silica (B1680970) gel chromatography.

A primary challenge in the purification of arylsulfonyl chlorides, including this compound, is their propensity for degradation on silica gel. scribd.com This instability is a well-documented phenomenon for analogous compounds. For instance, the structurally similar 4-cyano-2-methoxybenzenesulfonyl chloride was found to be unstable to purification by silica gel chromatography. scribd.com This instability necessitates that the crude product is often advanced to the next synthetic step without chromatographic purification, deferring the removal of impurities to a later, more stable intermediate. scribd.com The acidic nature of silica gel can catalyze the hydrolysis of the reactive sulfonyl chloride group, particularly in the presence of trace amounts of water in the eluent, leading to the formation of the corresponding sulfonic acid and significantly reducing the yield of the desired product.

Given the challenges associated with chromatography, non-chromatographic methods are the preferred strategic approach for the purification of this compound. Recrystallization is the most effective technique to obtain the compound in high purity. The selection of an appropriate solvent system is crucial for successful recrystallization, requiring a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

The following table summarizes potential recrystallization systems based on protocols for analogous compounds.

| Compound | Solvent System | Temperature Profile | Expected Purity |

| 4-Cyano-2-methoxybenzenesulfonyl chloride | Toluene/Hexane (B92381) (5:3) | Dissolution in hot solvent, followed by cooling. | >97% |

| p-Toluenesulfonyl chloride | Toluene | Dissolution at elevated temperature (e.g., 25°C), followed by cooling to 0°C. | High |

| 2-Methyl-1-indanone Derivative | Methylene chloride-ether | Not specified | High |

Beyond instability to chromatography, other challenges in the purification of this compound include its sensitivity to moisture and potential thermal instability. The sulfonyl chloride functional group is readily hydrolyzed by water to the corresponding sulfonic acid. nih.gov Therefore, all purification steps must be conducted under anhydrous conditions, using dry solvents and inert atmospheres. Thermal stress during purification, such as prolonged heating during recrystallization, should be minimized to prevent decomposition.

The table below outlines the primary purification challenges and the corresponding strategic approaches to mitigate them.

| Challenge | Description | Mitigation Strategy |

| Instability to Chromatography | Degradation on acidic stationary phases like silica gel, leading to hydrolysis and low yields. scribd.com | Avoidance of silica gel chromatography. Utilization of chromatography-free synthetic routes. |

| Moisture Sensitivity | The sulfonyl chloride group readily hydrolyzes in the presence of water to form the inactive sulfonic acid. nih.gov | Use of anhydrous solvents and reagents. Performing manipulations under an inert atmosphere (e.g., nitrogen or argon). |

| Thermal Instability | Potential for decomposition at elevated temperatures, which can occur during solvent removal or recrystallization. | Minimizing exposure to high temperatures. Use of reduced pressure for solvent evaporation at lower temperatures. |

| Handling of Crude Product | The crude product may contain inorganic salts or other byproducts from the synthesis. | The crude material is often used directly in subsequent reactions where the impurities do not interfere. scribd.com Purification is then performed on a more stable downstream product. |

Chemical Reactivity, Functionalization, and Derivatization Studies of 4 Hydroxy 3 Methoxybenzenesulfonyl Chloride

Sulfonamide Formation and Reaction Kinetics

The sulfonyl chloride group is a powerful electrophile, making it highly susceptible to reaction with nucleophiles, particularly amines, to form stable sulfonamide linkages.

The reaction of 4-hydroxy-3-methoxybenzenesulfonyl chloride with primary or secondary amines is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com This transformation is the most common method for the synthesis of sulfonamides. researchgate.net The reaction proceeds through an addition-elimination mechanism where the amine's lone pair of electrons attacks the electrophilic sulfur atom. masterorganicchemistry.comlibretexts.org This initial attack forms a transient, tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is lost from the nitrogen atom to yield the final sulfonamide product.

The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. researchgate.net The choice of solvent and reaction temperature can influence the reaction rate and yield.

| Amine Type | General Reactant | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Primary Amine | R-NH₂ | Pyridine or Et₃N, CH₂Cl₂ or THF, 0 °C to RT | 4-hydroxy-3-methoxy-N-alkylbenzenesulfonamide | researchgate.net |

| Secondary Amine | R₂NH | Pyridine or Et₃N, CH₂Cl₂ or THF, 0 °C to RT | 4-hydroxy-3-methoxy-N,N-dialkylbenzenesulfonamide | researchgate.net |

| Aromatic Amine | Ar-NH₂ | Acetonitrile (B52724) or THF, Elevated Temperature | 4-hydroxy-3-methoxy-N-arylbenzenesulfonamide | researchgate.netnih.gov |

| Ammonia (B1221849) | NH₃ (aq) or NH₄OH | Aqueous solution, low temperature | 4-hydroxy-3-methoxybenzenesulfonamide | google.com |

Kinetic studies of reactions between various sulfonyl chlorides and amines have shown that the process generally follows second-order kinetics, being first-order with respect to both the sulfonyl chloride and the amine. nih.govallresearchjournal.comutwente.nl The rate of reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride's sulfur atom. Secondary amines, being more nucleophilic than primary amines, may exhibit different reaction rates. nih.gov

Once a primary sulfonamide (containing an N-H bond) is formed from this compound, the sulfonamide nitrogen can be subjected to further functionalization through alkylation. The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, generating a nucleophilic anion that can react with various alkylating agents.

Several methods have been developed for the N-alkylation of sulfonamides. nih.gov These include reactions with alkyl halides, as well as more modern approaches utilizing alcohols or trichloroacetimidates. nih.govresearchgate.net The reaction with trichloroacetimidates is notable as it can proceed under thermal conditions without the need for an external acid or base catalyst. nih.gov The efficiency of these reactions can be dependent on steric factors, with less hindered sulfonamides and alkylating agents that can form stable carbocations generally providing better yields. nih.gov

| Alkylating Agent | Catalyst/Conditions | Mechanism Type | Key Features | Reference |

|---|---|---|---|---|

| Alkyl Halides (R-X) | Base (e.g., K₂CO₃, Cs₂CO₃) | SN2 | Classical and widely used method. | nih.gov |

| Alcohols (R-OH) | Iridium N-Heterocyclic Carbene-Phosphine Complexes | Borrowing Hydrogenation | Environmentally benign; water is the only byproduct. | researchgate.net |

| Trichloroacetimidates | Thermal (Refluxing Toluene) | SN1-like | No exogenous acid, base, or metal catalyst required. Works well for precursors to stabilized carbocations. | nih.gov |

Esterification and Etherification Reactions of the Hydroxyl and Methoxy (B1213986) Groups

The phenolic hydroxyl group on the this compound molecule provides another site for chemical modification. It can readily undergo esterification with acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction converts the phenol (B47542) into a phenyl ester.

Alternatively, the hydroxyl group can be converted into an ether through Williamson ether synthesis or other etherification protocols. organic-chemistry.org This typically involves deprotonating the phenol with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Reductive etherification of related vanillin (B372448) derivatives using an alcohol as both the solvent and reagent has also been demonstrated. osti.gov In contrast, the methoxy group is generally stable and unreactive under these conditions, requiring harsh reagents like strong acids (e.g., HBr) to achieve ether cleavage.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is subject to aromatic substitution reactions, with the outcome heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The substituents on the ring determine the rate and regioselectivity of the reaction.

-OH and -OCH₃ groups: Both are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. lkouniv.ac.in

-SO₂Cl group: This is a strong deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects.

In a competitive scenario, the strongly activating hydroxyl and methoxy groups dominate the directing effects. lkouniv.ac.in They will direct incoming electrophiles to the positions ortho and para to themselves. The available positions are C-2 (ortho to -OH), C-5 (ortho to -OH and para to -OCH₃), and C-6 (ortho to -OCH₃). Steric hindrance from the bulky sulfonyl chloride group at C-1 will likely disfavor substitution at C-2 and C-6, making the C-5 position the most probable site for electrophilic attack.

Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is generally difficult for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In this compound, the -SO₂Cl group acts as a potent EWG. If a suitable leaving group (like a halogen) were present on the ring at an ortho or para position, the sulfonyl chloride group would activate the ring towards NAS at that position. Conversely, the electron-donating -OH and -OCH₃ groups would disfavor the reaction by destabilizing the anionic Meisenheimer complex.

Development of Novel Heterocyclic Derivatives

The versatile functional handles of this compound allow it to serve as a starting material for the synthesis of more complex molecules, including various heterocyclic systems.

The synthesis of pyrazole (B372694) and triazole rings, which are important pharmacophores, can be achieved by first converting this compound into a suitable precursor. mdpi.comnih.gov

Pyrazole Synthesis: Pyrazoles are typically synthesized via the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a similar precursor. mdpi.comresearchgate.net A plausible route starting from this compound would involve its reaction with hydrazine hydrate (B1144303) to form 4-hydroxy-3-methoxybenzenesulfonohydrazide. This sulfonohydrazide can then be reacted with a 1,3-diketone in a cyclocondensation reaction to yield the N-sulfonylated pyrazole derivative.

Triazole Synthesis: The most prominent method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. The copper(I)-catalyzed version of this reaction is a cornerstone of "click chemistry." nih.govraco.cat To incorporate the 4-hydroxy-3-methoxyphenylsulfonyl moiety into a triazole ring, one could first prepare a derivative containing either an azide or an alkyne. For example, reacting the parent compound with an amino-alkyne would yield a sulfonamide bearing a terminal alkyne. This alkyne-functionalized sulfonamide could then undergo a cycloaddition reaction with an organic azide (e.g., benzyl (B1604629) azide) in the presence of a copper(I) catalyst to form the desired 1,4-disubstituted 1,2,3-triazole derivative.

Oxadiazole Analogues

The synthesis of oxadiazole analogues incorporating the 4-hydroxy-3-methoxyphenylsulfonyl moiety is not extensively documented in dedicated studies. However, established synthetic routes for 1,3,4-oxadiazoles bearing a sulfonamide linkage provide a clear blueprint for their potential preparation from this compound. The general strategy involves a two-step process: first, the formation of a sulfonyl hydrazide, followed by condensation and cyclodehydration with a carboxylic acid derivative.

The initial step involves the reaction of this compound with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the corresponding N-(4-hydroxy-3-methoxy-phenylsulfonyl)hydrazide. This reaction is typically carried out in a suitable solvent at controlled temperatures to avoid side reactions.

In the second step, the newly formed sulfonyl hydrazide is reacted with a selected carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃). This condensation reaction followed by intramolecular cyclization yields the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring, where one of the substituents is the 4-hydroxy-3-methoxyphenyl group linked via the sulfonyl bridge. Varying the carboxylic acid in this step allows for the introduction of diverse substituents at the second position of the oxadiazole ring.

A representative synthetic scheme is as follows:

Step 1: Formation of Sulfonyl Hydrazide

Step 2: Cyclization to form 1,3,4-Oxadiazole

This synthetic approach enables the creation of a library of novel oxadiazole derivatives. Below is a table of potential analogues that could be synthesized using this methodology.

| Compound ID | R Group | Resulting Compound Name |

| OXA-1 | -CH₃ | 4-(5-Methyl-1,3,4-oxadiazol-2-ylsulfonyl)-2-methoxyphenol |

| OXA-2 | -C₆H₅ | 4-(5-Phenyl-1,3,4-oxadiazol-2-ylsulfonyl)-2-methoxyphenol |

| OXA-3 | -C₆H₄-NO₂ | 4-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ylsulfonyl]-2-methoxyphenol |

| OXA-4 | -CH₂C₆H₅ | 4-(5-Benzyl-1,3,4-oxadiazol-2-ylsulfonyl)-2-methoxyphenol |

Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives bearing a sulfonamide linkage is a well-established field, and these methods can be adapted for use with this compound. nih.govresearchgate.nettandfonline.comA common and versatile method is the Hantzsch thiazole synthesis. This approach would involve reacting the sulfonyl chloride with an appropriate amino-thiocarbonyl compound, followed by cyclization.

A plausible synthetic route begins with the preparation of a sulfonamide-thiourea intermediate. This can be achieved by reacting this compound with an amine, which is then converted to a thiourea (B124793). A more direct approach involves the reaction of the sulfonyl chloride with a primary amine to form a sulfonamide, followed by reaction with an α-haloketone and a source of sulfur (like thiourea) in a one-pot reaction or a stepwise manner to construct the thiazole ring.

For instance, this compound can be reacted with an amino compound (H₂N-R) to yield a sulfonamide intermediate. If this sulfonamide contains a suitable functional group, it can then be used in a subsequent cyclization reaction. A more direct Hantzsch-type approach involves the reaction of a thioamide with an α-halocarbonyl compound. To incorporate the desired sulfonyl moiety, one could first synthesize a sulfonamide that also contains a thioamide group, N-(thiocarbamoyl)sulfonamide, and then cyclize it.

A representative synthetic scheme is as follows:

This pathway allows for the synthesis of various thiazole derivatives by changing the α-haloketone. The table below illustrates some potential thiazole derivatives.

| Compound ID | R¹ Group | R² Group | Resulting Compound Name |

| THI-1 | -H | -CH₃ | N-(4-Methylthiazol-2-yl)-4-hydroxy-3-methoxybenzenesulfonamide |

| THI-2 | -H | -C₆H₅ | N-(4-Phenylthiazol-2-yl)-4-hydroxy-3-methoxybenzenesulfonamide |

| THI-3 | -CH₃ | -CH₃ | N-(4,5-Dimethylthiazol-2-yl)-4-hydroxy-3-methoxybenzenesulfonamide |

| THI-4 | -H | -COOEt | Ethyl 2-[(4-hydroxy-3-methoxyphenyl)sulfonamido]thiazole-4-carboxylate |

Chemo- and Regioselective Transformations

The presence of two distinct functional groups, a sulfonyl chloride and a phenolic hydroxyl group, on the this compound molecule presents opportunities for chemo- and regioselective reactions. The outcome of a reaction depends heavily on the reagents and conditions employed.

Chemoselectivity

The sulfonyl chloride group is a significantly more powerful electrophile than the phenolic hydroxyl group is a nucleophile. Consequently, reactions with nucleophiles such as amines or alcohols will preferentially occur at the sulfonyl chloride moiety to form sulfonamides or sulfonate esters, respectively. researchtrends.netnbinno.comThis reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. Under these conditions, the phenolic -OH group, being only weakly acidic, remains largely unreacted.

Conversely, to achieve a reaction at the phenolic hydroxyl group, such as etherification (Williamson ether synthesis) or esterification, the highly reactive sulfonyl chloride group must first be addressed. One strategy is to convert the sulfonyl chloride into a less reactive functional group, such as a sulfonamide. Alternatively, if the desired reaction at the phenol is compatible with the sulfonyl chloride, it may proceed, but often the sulfonyl chloride's reactivity dominates. For example, reacting the molecule with an acyl chloride could lead to esterification at the phenol, but a competing reaction at the sulfonyl chloride might occur depending on the specific substrate and conditions. Protection of the hydroxyl group may be necessary if subsequent reactions are intended at other positions.

Regioselectivity

Regioselectivity primarily concerns reactions on the aromatic ring. The existing substituents strongly influence the position of any subsequent electrophilic aromatic substitution. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strongly activating and ortho, para-directing. The sulfonyl chloride (-SO₂Cl) group, in contrast, is strongly deactivating and meta-directing.

Given the substitution pattern of this compound, the positions on the ring have varied reactivity:

C5: This position is ortho to the hydroxyl group and meta to the sulfonyl chloride group. It is the most activated position for electrophilic substitution due to the powerful directing effect of the -OH group.

C2: This position is ortho to the sulfonyl chloride and meta to the hydroxyl group, making it highly deactivated.

C6: This position is ortho to both the methoxy and sulfonyl chloride groups, leading to significant steric hindrance and deactivation.

Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur with high regioselectivity at the C5 position.

The following table summarizes the expected selective transformations:

| Target Site | Reagent/Condition | Transformation | Product Type | Selectivity |

| Sulfonyl Chloride | R-NH₂ / Pyridine | Sulfonylation | Sulfonamide | Chemoselective |

| Sulfonyl Chloride | R-OH / Pyridine | Sulfonylation | Sulfonate Ester | Chemoselective |

| Phenolic Hydroxyl | R-X / Base (after -SO₂Cl reaction) | Etherification | Ether-Sulfonamide | Chemoselective |

| Aromatic Ring (C5) | HNO₃ / H₂SO₄ | Nitration | 5-Nitro derivative | Regioselective |

Advanced Spectroscopic and Chromatographic Characterization of 4 Hydroxy 3 Methoxybenzenesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 4-hydroxy-3-methoxybenzenesulfonyl chloride, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic, methoxy (B1213986), and hydroxyl protons. The aromatic region typically shows a complex splitting pattern for the three protons on the benzene (B151609) ring. rsc.org The methoxy group protons appear as a distinct singlet, while the hydroxyl proton also presents as a singlet, though its chemical shift can be variable.

In derivatives such as sulfonamides, the aromatic proton signals are generally observed in the region of δ 6.5–8.0 ppm. rsc.orgnih.gov The formation of a sulfonamide introduces an N-H proton, which typically appears as a singlet in the downfield region, often between δ 8.78 and 10.15 ppm. rsc.org

Table 1: Typical ¹H NMR Chemical Shifts for this compound Moiety

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.8 - 7.8 | Multiplet (m) |

| Methoxy (-OCH₃) | ~ 3.8 | Singlet (s) |

| Hydroxyl (-OH) | Variable | Singlet (s) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each of the seven carbon atoms. The aromatic carbons resonate in a typical downfield region, with those bonded to electronegative atoms (oxygen, sulfur) being the most de-shielded. nih.gov The carbon of the methoxy group appears as a sharp signal in the upfield region. In various sulfonamide derivatives, aromatic carbon signals are found in a broad range between approximately 111 and 161 ppm, while the methoxy carbon signal consistently appears around 55-56 ppm. rsc.org

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound Moiety

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-SO₂) | 135 - 145 |

| Aromatic (C-OH) | 145 - 155 |

| Aromatic (C-OCH₃) | 148 - 158 |

| Aromatic (C-H) | 110 - 125 |

Note: Chemical shifts are approximate and can vary based on solvent and molecular structure.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for confirming structural assignments. HSQC correlates the signals of protons with their directly attached carbon atoms. For this compound, an HSQC experiment would show a cross-peak connecting the methoxy proton signal (e.g., at ~3.8 ppm) with the methoxy carbon signal (e.g., at ~56 ppm). Similarly, it would correlate each aromatic proton signal with its corresponding aromatic carbon signal, allowing for unambiguous assignment of the complex aromatic region in both ¹H and ¹³C spectra. Other 2D techniques like COSY and NOESY can be used to establish proton-proton connectivities and spatial proximities, respectively. nih.gov

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds without the need for identical reference standards. usp.org The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.kr

For the purity assessment of this compound, a specific, well-resolved proton signal from the analyte (e.g., the methoxy singlet) is integrated and compared against the integral of a signal from a certified reference material (CRM) of known purity, which is weighed into the same sample. sigmaaldrich.com The purity of the analyte is then calculated based on the molar ratio derived from the signal integrals, the molecular weights, and the initial masses of the sample and the standard. sigmaaldrich.com This method allows for direct purity determination and often yields results with lower uncertainty compared to traditional mass balance methods. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound provides clear evidence for its key structural features.

The most characteristic absorptions are the strong bands corresponding to the sulfonyl group (SO₂). Sulfonyl chlorides show strong, distinct bands for asymmetric and symmetric S=O stretching. The presence of the hydroxyl group (-OH) is indicated by a broad stretching band, while the methoxy group and the benzene ring also produce characteristic signals.

Table 3: Key FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Methoxy C-H | C-H stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C stretch | 1500 - 1600 | Medium |

| Sulfonyl (SO₂) | Asymmetric S=O stretch | 1370 - 1410 | Strong |

| Sulfonyl (SO₂) | Symmetric S=O stretch | 1166 - 1204 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. When this compound (molecular weight: 222.65 g/mol ) is analyzed, the mass spectrum will show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 222. A characteristic isotopic pattern will also be present: an (M+2)⁺ peak at m/z 224 with an intensity of about one-third that of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, more stable charged particles. libretexts.org These fragment ions produce additional peaks in the mass spectrum, providing a "fingerprint" of the molecule's structure.

Common fragmentation pathways include:

Loss of a chlorine radical: [M - Cl]⁺ at m/z 187.

Loss of sulfur dioxide: [M - SO₂]⁺ at m/z 158.

Cleavage of the C-S bond: This can lead to the formation of a [C₆H₃(OH)(OCH₃)]⁺ ion at m/z 124.

Formation of the sulfonyl chloride cation: A weak but characteristic ion for sulfonyl chlorides can appear at m/z 99, corresponding to [SO₂Cl]⁺, which would also exhibit a corresponding isotope peak at m/z 101.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure |

|---|---|

| 222 / 224 | [C₇H₇O₄SCl]⁺ (Molecular Ion, M⁺) |

| 187 | [C₇H₇O₄S]⁺ |

| 158 | [C₇H₇O₂Cl]⁺ |

| 124 | [C₇H₈O₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for studying the electronic transitions within this compound and its derivatives. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

The UV spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the benzene ring. The presence of substituents like the hydroxyl, methoxy, and sulfonyl chloride groups can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity. For instance, related compounds like 4-methoxybenzyl chloride show an absorption maximum around 225 nm. orientjchem.org

Table 4: Expected UV-Vis Absorption Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|---|---|

| This compound | Acetonitrile (B52724) | ~230 | Not specified | π → π* |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for separating it from related impurities or reaction byproducts.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds like this compound. chemass.si In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. phenomenex.com

Method development in RP-HPLC involves optimizing several parameters to achieve the desired separation. These include the choice of stationary phase, the composition of the mobile phase (including pH and the use of buffers), the column temperature, and the flow rate. The goal is to achieve good resolution between the main peak and any impurity peaks with symmetrical peak shapes. For polar analytes, C18 columns are often the preferred choice. scienceopen.com

Table 5: Typical RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

This compound can be utilized as a derivatizing reagent in various analytical methods to enhance the detectability of other molecules. researchgate.net Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical technique. sdiarticle4.com

Sulfonyl chlorides, in general, are effective derivatizing agents for compounds containing primary and secondary amine groups, forming stable sulfonamides. nbinno.com This derivatization can be employed in HPLC to improve the chromatographic properties of the analytes or to introduce a chromophore or fluorophore for more sensitive UV or fluorescence detection. researchgate.net For instance, by reacting with an analyte that has poor UV absorbance, the resulting sulfonamide derivative, containing the substituted benzene ring from this compound, will have a strong UV absorbance, allowing for sensitive detection.

Table 6: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-methoxybenzyl chloride |

| Acetonitrile |

| Methanol |

| Phosphoric acid |

| Water |

| Helium |

| Phenyl-methyl polysiloxane |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique used to monitor the progress of chemical reactions involving this compound. semanticscholar.orgwisc.edu This method allows for the qualitative assessment of a reaction mixture by separating its components based on differential partitioning between a stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. ualberta.ca By observing the disappearance of the starting material and the concurrent appearance of the product, chemists can efficiently determine the reaction's status and endpoint.

The fundamental principle relies on the polarity differences between the reactants and products. This compound, a moderately polar compound, will exhibit a specific retention factor (Rf) in a given solvent system. Its derivatives, such as sulfonamides or sulfonate esters, will have different polarities and, consequently, different Rf values. umich.edu A typical TLC analysis for reaction monitoring involves spotting the starting material, the reaction mixture at various time intervals, and a co-spot (a mixture of the starting material and the reaction mixture) onto a single TLC plate. nih.gov The reaction is considered complete when the spot corresponding to the this compound is no longer visible in the lane of the reaction mixture.

Selection of Mobile Phase (Eluent)

The choice of the mobile phase is critical for achieving clear separation between the spots of the reactant and the product. umich.edu The ideal solvent system should result in Rf values for the key components between 0.2 and 0.8. nih.gov For derivatives of vanillin (B372448), a structurally similar compound, a common starting solvent system is a 1:1 mixture of hexane (B92381) and ethyl acetate. ictsl.net The polarity of the eluent can be adjusted by varying the ratio of the non-polar solvent (e.g., hexane) to the more polar solvent (e.g., ethyl acetate) to optimize the separation. For more polar sulfonamide derivatives, solvent systems containing dichloromethane, methanol, or acetone (B3395972) may be required. umich.edu

Table 1: Representative TLC Solvent Systems for Analysis of Sulfonyl Chloride Derivatives This interactive table provides examples of common solvent systems used in TLC for separating compounds of varying polarities, which is crucial for monitoring reactions of this compound.

| Polarity | Solvent System (v/v) | Typical Application |

| Low | Hexane / Ethyl Acetate (4:1) | Separation of non-polar compounds. |

| Medium | Hexane / Ethyl Acetate (1:1) | General purpose for compounds of intermediate polarity, such as vanillin derivatives. ictsl.net |

| Medium-High | Dichloromethane / Methanol (95:5) | Separation of moderately polar sulfonamides and their precursors. |

| High | Chloroform / Methanol (9:1) | Eluting more polar sulfonamide products or derivatives with free hydroxyl or amine groups. |

| Very High | Ethyl Acetate / Butanol / Acetic Acid / Water (80:10:5:5) | For separating strongly polar compounds, such as sulfonamides with acidic or basic functional groups. |

Visualization Techniques

Since this compound and many of its derivatives are colorless, visualization methods are required to see the separated spots on the TLC plate. The most common non-destructive method is using TLC plates that contain a fluorescent indicator (e.g., F254). Compounds containing a UV-absorbing chromophore, such as the benzene ring in this molecule, will appear as dark spots on a fluorescent green background when viewed under short-wave UV light (254 nm). researchgate.net

Destructive visualization methods can also be employed. These involve spraying the developed TLC plate with a chemical reagent that reacts with the compounds to produce colored spots. nih.gov

Common visualization agents include:

Potassium Permanganate Stain: Reacts with compounds that can be oxidized, such as the phenol (B47542) group, often producing yellow-brown spots on a purple background.

P-Anisaldehyde Stain: A general-purpose stain that reacts with many functional groups upon heating to produce a range of colored spots.

Iodine Chamber: The plate is placed in a sealed chamber containing iodine crystals. Organic compounds will absorb the iodine vapor and appear as brown spots. nih.gov

Research Findings and Data Interpretation

The progress of such a reaction can be tracked by the gradual fading of the starting material spot (higher Rf) and the intensification of the product spot (lower Rf) over time.

Table 2: Illustrative TLC Data for Monitoring the Synthesis of a 4-Hydroxy-3-methoxybenzenesulfonamide This interactive table provides a hypothetical but chemically realistic example of how TLC data is used to monitor a reaction's progress. The Rf values illustrate the consumption of the starting material and the formation of the product over a 120-minute period using a Hexane/Ethyl Acetate (1:1) solvent system.

| Time (minutes) | Spot Description | Distance Traveled by Spot (cm) | Distance Traveled by Solvent (cm) | Calculated Rf Value | Observation |

| 0 | Starting Material (SM) | 5.2 | 8.0 | 0.65 | Single, strong spot for the sulfonyl chloride. |

| 30 | Reaction Mixture | 5.2 (SM), 3.4 (P) | 8.0 | 0.65, 0.43 | Strong SM spot, faint product (P) spot appears. |

| 60 | Reaction Mixture | 5.2 (SM), 3.4 (P) | 8.0 | 0.65, 0.43 | SM spot is weaker, P spot is stronger. |

| 90 | Reaction Mixture | 5.2 (SM), 3.4 (P) | 8.0 | 0.65, 0.43 | Faint SM spot, strong P spot. |

| 120 | Reaction Mixture | 3.4 (P) | 8.0 | 0.43 | SM spot has disappeared. Reaction is complete. |

Computational Chemistry and Theoretical Modeling of 4 Hydroxy 3 Methoxybenzenesulfonyl Chloride Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. These simulations are crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Before docking can be performed, the potential binding site on the target protein must be identified. Various computational methods have been developed for this purpose. These methods range from geometry-based approaches that identify pockets or cavities on the protein surface to machine learning algorithms trained on large datasets of known protein-ligand complexes. nih.gov Databases such as BioLiP, ScPDB, and PDBbind serve as repositories for these complexes, providing essential data for developing and validating predictive models. biorxiv.org

Algorithms like DeepTracer-PLBP, PUResNet, and ConCavity analyze protein structures to locate and score potential binding pockets. nih.govresearchgate.net For a molecule such as 4-hydroxy-3-methoxybenzenesulfonyl chloride, these tools would be used as a first step to identify the most probable binding locations on a target protein, providing the coordinates for subsequent, more detailed docking simulations.

Once a binding site is identified, molecular docking simulations are used to explore the conformational space of the ligand and predict its most stable binding pose within the protein's active site. This process helps to elucidate the specific intermolecular interactions that stabilize the ligand-protein complex.

While specific docking studies for this compound are not detailed in the available literature, studies on structurally similar compounds provide insight into the types of interactions it might form. For instance, a docking study of a derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde with the EGFR receptor identified key interactions responsible for binding. nih.gov These included hydrogen bonds with amino acid residues like Lys721 and Asp831, π–sulfur interactions with Cys751, and van der Waals forces with multiple other residues. nih.gov

Conformational analysis is a critical component of this process, as it involves determining the most energetically favorable three-dimensional arrangement of the ligand. ufms.br For flexible molecules, this involves rotating acyclic bonds to find energy minima. ufms.br The planarity and dihedral angles of the molecule can significantly influence the effectiveness of orbital overlap and, consequently, the stability of the binding conformation. ufms.br A similar approach would be essential to determine the optimal binding pose of this compound.

Table 1: Illustrative Protein-Ligand Interactions from a Docking Study of a Related Compound nih.gov

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue |

| Hydrogen Bonding | Methoxy (B1213986) Group Oxygen | Lys721 |

| Hydrogen Bonding | Hydroxyl & Methoxy Oxygens | Asp831 |

| π–Sulfur | Phenyl Ring | Cys751 |

| Alkyl/Hydrophobic | Phenyl Ring | Leu694, Val702, Met742 |

| Van der Waals | Full Ligand | Glu738, Pro770, Phe832 |

Note: This data is from a study on 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone and is presented to illustrate the types of interactions that could be predicted for this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govgrowingscience.com It is widely used to calculate various molecular properties, including electronic structure, reactivity parameters, and spectroscopic characteristics. nih.govnih.gov

DFT calculations can determine the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. growingscience.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. nih.govmdpi.com

Another valuable output is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the molecule's electron density surface. mdpi.com The MEP helps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. nih.govmdpi.com In a related molecule, 4-hydroxybenzaldehyde (B117250), DFT studies showed electron-rich areas around the carbonyl oxygen and electron-poor regions around the hydroxyl hydrogen. mdpi.com

Table 2: Key Reactivity Parameters Derived from DFT Calculations

| Parameter | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity as a nucleophile. growingscience.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity as an electrophile. growingscience.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.govmdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution | Calculated from the HOMO-LUMO gap; higher hardness indicates greater stability. growingscience.com |

| Electronegativity (χ) | The power to attract electrons | A measure of the molecule's overall electrophilic character. growingscience.com |

Computational methods, particularly Time-Dependent DFT (TD-DFT), can be used to predict the spectroscopic properties of a molecule. growingscience.commdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure or to interpret experimental findings. For example, a TD-DFT study on 4-hydroxybenzaldehyde using the B3LYP functional and 6-31G(d,p) basis set predicted its electronic absorption spectrum. mdpi.com The study identified specific electronic transitions and their corresponding wavelengths, providing a theoretical basis for the molecule's UV-Visible absorption profile. mdpi.com Similar calculations for this compound would predict its characteristic absorption bands, aiding in its experimental characterization.

Table 3: Example of Predicted UV-Visible Absorption Bands from a TD-DFT Study of 4-hydroxybenzaldehyde mdpi.com

| Predicted Wavelength (λ) | Excitation Energy (E) | Oscillator Strength (f) |

| 316.45 nm | 3.92 eV | 0.0000 |

| 261.52 nm | 4.74 eV | 0.3704 |

| 256.48 nm | 4.83 eV | 0.0964 |

Note: This data is for the related compound 4-hydroxybenzaldehyde and serves as an example of the output from spectroscopic prediction studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study would involve several steps. First, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Next, these descriptors would be correlated with experimentally measured biological activity using statistical methods. A study on cyclic ureidobenzenesulfonamides successfully developed a 3D-QSAR model with a high correlation coefficient (r² = 0.877), demonstrating a strong relationship between the structural features and the observed beta3-adrenergic receptor agonist activity. nih.gov A similar approach could be applied to optimize the therapeutic potential of this compound derivatives for a specific biological target.

In Silico ADME Prediction for Related Derivatives

While direct in silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction studies on derivatives of this compound are not extensively available in the public domain, valuable insights can be gleaned from computational studies on structurally related compounds, such as derivatives of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). These studies are crucial in the early phases of drug discovery, helping to predict the pharmacokinetic and pharmacodynamic properties of molecules and reduce the likelihood of late-stage clinical trial failures. kg.ac.rsnih.gov Computational tools and web-based platforms, such as SwissADME, are frequently employed to evaluate the drug-likeness and ADME profiles of novel compounds. dergipark.org.tr

A study on three vanillin-based Schiff bases provides a pertinent example of such in silico analysis. kg.ac.rs The investigation focused on derivatives where vanillin was condensed with urea (B33335), thiourea (B124793), and selenourea. kg.ac.rs The primary goal was to assess their ADME properties and drug-likeness to determine their potential as orally bioavailable drug candidates. kg.ac.rs

The computational analysis of these vanillin derivatives involved the calculation of various physicochemical and pharmacokinetic parameters. These parameters are often evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five, to predict a compound's potential for oral absorption. acs.org The key findings from the study on the three vanillin-based Schiff bases indicated that all compounds exhibited optimal lipophilicity and moderate solubility, which are favorable characteristics for good oral bioavailability. kg.ac.rs Furthermore, the predictions suggested that the compounds have a high probability of being absorbed from the gastrointestinal tract without crossing the blood-brain barrier. kg.ac.rs

An important aspect of ADME prediction is the potential for a compound to interact with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. The in silico screening of the vanillin-urea Schiff base indicated no inhibitory activity against five major CYP isoforms, suggesting a lower risk of such interactions. kg.ac.rs

The results for the ADME prediction of these related vanillin derivatives are summarized in the interactive data tables below.

| Compound | Formula | Molecular Weight (g/mol) | LogP (Consensus) | Water Solubility (LogS) | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| Vanillin-urea | C9H10N2O3 | 194.19 | 0.85 | -1.81 | 89.05 |

| Vanillin-thiourea | C9H10N2O2S | 210.25 | 1.40 | -2.29 | 79.99 |

| Vanillin-selenourea | C9H10N2O2Se | 257.15 | 1.29 | -2.15 | 79.99 |

| Compound | GI Absorption | Blood-Brain Barrier Permeant | P-glycoprotein Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

|---|---|---|---|---|---|---|---|---|

| Vanillin-urea | High | No | No | No | No | No | No | No |

| Vanillin-thiourea | High | No | No | Yes | No | Yes | No | Yes |

| Vanillin-selenourea | High | No | No | Yes | No | Yes | No | Yes |

| Compound | Lipinski's Rule Violations | Bioavailability Score |

|---|---|---|

| Vanillin-urea | 0 | 0.55 |

| Vanillin-thiourea | 0 | 0.55 |

| Vanillin-selenourea | 0 | 0.55 |

Data sourced from a study on vanillin-based Schiff bases, which are structurally related to derivatives of this compound. kg.ac.rs

These findings for structurally similar compounds underscore the importance of in silico ADME predictions. For hypothetical derivatives of this compound, such computational models would be invaluable for prioritizing candidates with favorable pharmacokinetic profiles, thereby guiding synthesis and subsequent experimental testing. bohrium.com

Research Applications of 4 Hydroxy 3 Methoxybenzenesulfonyl Chloride and Its Derivatives

Development of Enzyme Inhibitors

Derivatives synthesized from the 4-hydroxy-3-methoxybenzenesulfonyl moiety have demonstrated significant inhibitory activity against a variety of enzymes. These enzymes play crucial roles in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. The following sections detail the research findings related to the inhibition of specific enzymes by these compounds.

Human lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, producing bioactive metabolites involved in inflammation, platelet aggregation, and cell proliferation. nih.gov Platelet-type 12-lipoxygenase (12-LOX) is particularly implicated in conditions like diabetes, thrombosis, and cancer. nih.govuniversityofcalifornia.edu

In this context, researchers have developed a series of potent and selective 12-LOX inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. nih.govnih.gov This scaffold is closely related to the core structure of 4-hydroxy-3-methoxybenzenesulfonyl chloride. Medicinal chemistry optimization of this scaffold led to the identification of compounds with nanomolar potency against 12-LOX. nih.gov Notably, compounds designated as 35 and 36 emerged as highly effective inhibitors, demonstrating excellent selectivity over other related lipoxygenases and cyclooxygenases. nih.gov These compounds were also shown to inhibit PAR-4 induced aggregation in human platelets. nih.gov Another potent, selective, and reversible inhibitor of 12/15-lipoxygenase, ML351 , was identified with an IC₅₀ value of 200 nM. sigmaaldrich.com

Table 1: 12-LOX Inhibitory Activity of Selected Derivatives

| Compound | Scaffold | Inhibitory Activity (IC₅₀) | Selectivity |

|---|---|---|---|

| Compound 35 | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Nanomolar (nM) range | High selectivity over other LOX and COX enzymes |

| Compound 36 | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Nanomolar (nM) range | High selectivity over other LOX and COX enzymes |

| ML351 | Naphthyl-oxazole | 200 nM | High selectivity over 5-LOX, 12-LOX, 15-LOX, COX-1, and COX-2 |

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. nih.govnih.gov Its overexpression is a common feature in many cancers, where it helps tumor cells evade programmed cell death (apoptosis). nih.govrsc.org This makes Mcl-1 a significant target for the development of new anti-cancer drugs. nih.gov

Research into Mcl-1 inhibitors has led to the development of compounds based on N-sulfonylated aminosalicylic acids, which can be viewed as derivatives of the broader benzenesulfonyl scaffold. rsc.org By deconstructing a more complex lead compound, a 4-aminobenzoic acid scaffold was created, allowing for structural diversification. rsc.org This approach led to the discovery of potent dual inhibitors of Mcl-1 and another anti-apoptotic protein, Bcl-xL. rsc.org One of the most potent Mcl-1 inhibitors from this series, 6e-OH , exhibited a Kᵢ of 0.778 μM. rsc.org Another compound, 17cd , was identified as the most potent dual inhibitor, with Kᵢ values of 0.629 μM for Mcl-1 and 1.67 μM for Bcl-xL. rsc.org

Table 2: Mcl-1 Inhibitory Activity of N-Sulfonylated Aminosalicylic Acid Derivatives

| Compound | Target(s) | Inhibitory Activity (Kᵢ) |

|---|---|---|

| 6e-OH | Mcl-1 | 0.778 µM |

| 17cd | Mcl-1 | 0.629 µM |

| Bcl-xL | 1.67 µM |

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. nih.govmdpi.com Inhibitors of these enzymes can delay carbohydrate absorption and are therefore a therapeutic strategy for managing type 2 diabetes mellitus. nih.gov

Several studies have explored derivatives of benzenesulfonyl compounds as inhibitors of these enzymes. A series of fluorinated benzenesulfonic esters demonstrated varied inhibitory effects. nih.gov A derivative substituted with a 5-methyl and a 4-(methoxyphenyl)sulfonyl group (2x ) showed strong inhibition of α-glucosidase (IC₅₀ = 3.6 ± 0.029 µM) but was a moderate inhibitor of α-amylase (IC₅₀ = 11.9 ± 0.022 µM). nih.gov In another study, a library of 4-Hydroxy Pd-C-III derivatives was synthesized and evaluated, with compound 8a showing the strongest α-glucosidase inhibition (IC₅₀ = 66.3 ± 2.4 μM) and also notable inhibitory activity against α-amylase (IC₅₀ = 30.62 ± 2.13 μM). nih.gov Furthermore, a series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives were found to be potent α-glucosidase inhibitors, with compound 7u being the most active, displaying an IC₅₀ value of 0.0645 µM. nih.gov

Table 3: Inhibitory Activity of Derivatives Against Glycosidases

| Compound | Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|

| 2x | α-Glucosidase | 3.6 ± 0.029 µM |

| α-Amylase | 11.9 ± 0.022 µM | |

| 8a | α-Glucosidase | 66.3 ± 2.4 µM |

| α-Amylase | 30.62 ± 2.13 µM | |

| 7u | α-Glucosidase | 0.0645 µM |

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibiting these enzymes is a key therapeutic approach for Alzheimer's disease. mdpi.com While AChE is the primary target, BChE also plays a significant role in acetylcholine regulation, especially in the later stages of the disease, making selective or dual inhibitors valuable. mdpi.comnih.gov